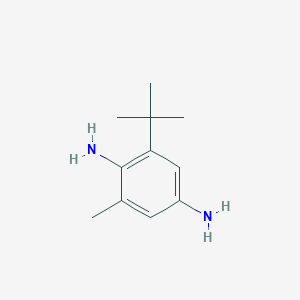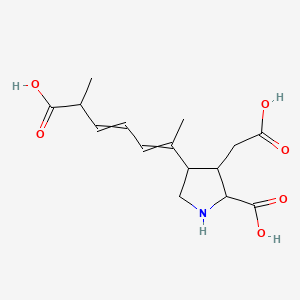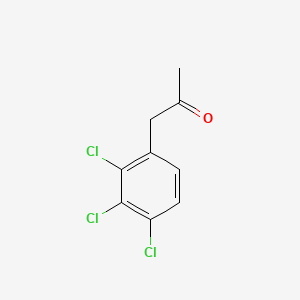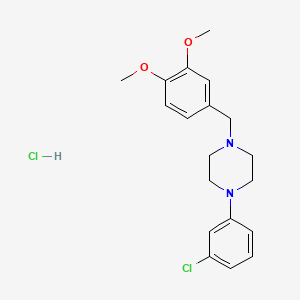
1-(3,4-Dimethoxybenzyl)-4-(3-chlorophenyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzyl)-4-(3-chlorophenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 3,4-dimethoxybenzyl group and a 3-chlorophenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dimethoxybenzyl)-4-(3-chlorophenyl)piperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzyl chloride and 3-chlorophenylpiperazine.
Reaction Conditions: The reaction between 3,4-dimethoxybenzyl chloride and 3-chlorophenylpiperazine is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dichloromethane.
Formation of the Product: The reaction mixture is stirred at room temperature for several hours, leading to the formation of 1-(3,4-Dimethoxybenzyl)-4-(3-chlorophenyl)piperazine.
Hydrochloride Salt Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3,4-Dimethoxybenzyl)-4-(3-chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and specific oxidizing or reducing agents.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxybenzyl)-4-(3-chlorophenyl)piperazine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as its effects on the central nervous system, including anxiolytic, antidepressant, and antipsychotic properties.
Biological Studies: It is used in biological studies to investigate its interactions with various biological targets, such as receptors and enzymes.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other piperazine derivatives and related compounds.
Industrial Applications: It may be used in the development of new materials and chemical processes, including the synthesis of advanced pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-4-(3-chlorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets involved depend on the specific pharmacological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethoxybenzyl)-4-(3-chlorophenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(3,4-Dimethoxybenzyl)-4-phenylpiperazine: Lacks the chlorine atom in the phenyl group, which may result in different pharmacological properties.
1-(3,4-Dimethoxybenzyl)-4-(4-chlorophenyl)piperazine: The chlorine atom is positioned differently, potentially affecting its interaction with biological targets.
1-(3,4-Dimethoxybenzyl)-4-(2-chlorophenyl)piperazine: The chlorine atom is in the ortho position, which may influence its chemical reactivity and pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct pharmacological and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
64011-19-4 |
|---|---|
Molekularformel |
C19H24Cl2N2O2 |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C19H23ClN2O2.ClH/c1-23-18-7-6-15(12-19(18)24-2)14-21-8-10-22(11-9-21)17-5-3-4-16(20)13-17;/h3-7,12-13H,8-11,14H2,1-2H3;1H |
InChI-Schlüssel |
LSAMLDKFRJKZEA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


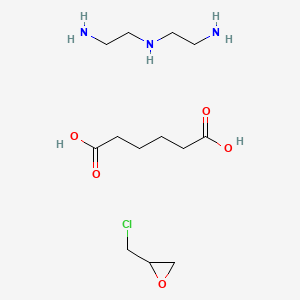
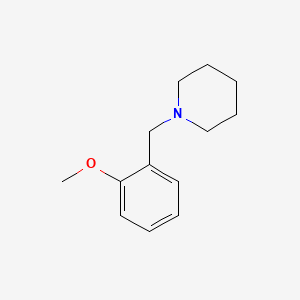
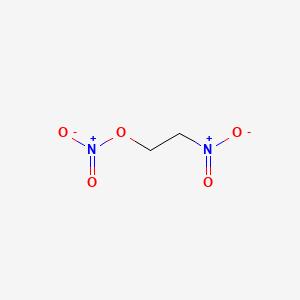

![(5R)-3-amino-13-(hydroxymethyl)-5-methoxy-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-9,12,13,14-tetrol](/img/structure/B14164722.png)
![6-{(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14164723.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14164731.png)
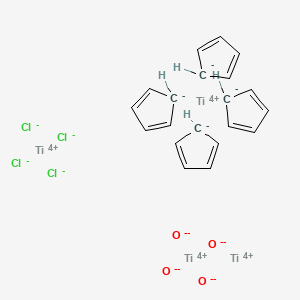
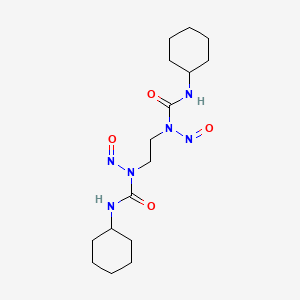
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14164763.png)
